molecular formula C11H9NO2S B1630066 Methyl 5-(thiophen-3-yl)nicotinate CAS No. 893735-04-1

Methyl 5-(thiophen-3-yl)nicotinate

Cat. No. B1630066
CAS RN: 893735-04-1
M. Wt: 219.26 g/mol
InChI Key: JOWDTYYMNWKMQJ-UHFFFAOYSA-N
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Description

Methyl 5-(thiophen-3-yl)nicotinate is a useful research compound. Its molecular formula is C11H9NO2S and its molecular weight is 219.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-(thiophen-3-yl)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(thiophen-3-yl)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

893735-04-1

Product Name

Methyl 5-(thiophen-3-yl)nicotinate

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

methyl 5-thiophen-3-ylpyridine-3-carboxylate

InChI

InChI=1S/C11H9NO2S/c1-14-11(13)10-4-9(5-12-6-10)8-2-3-15-7-8/h2-7H,1H3

InChI Key

JOWDTYYMNWKMQJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN=CC(=C1)C2=CSC=C2

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CSC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl-3-bromo-nicotinate and 3-thiophene boronic acid were dissolved in degassed dioxane (25 mL). To the homogeneous solution was added Pd((Ph3)4P)). The reaction was heated to 90° C. for 18 hours and then cooled to room temperature and concentrated. The residue was taken up into EtOAc and water. The layers were then separated and the organics washed with brine and dried (MgSO4). Flash LC (60% Hexanes/EtOAc) gave the desired product.
Name
Methyl-3-bromo-nicotinate
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd((Ph3)4P)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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